1-(3,4-Dichlorophenyl)-4-octylpiperazine
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Overview
Description
1-(3,4-Dichlorophenyl)-4-octylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorophenyl group and an octyl chain
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,4-dichlorophenyl compounds, have been reported to interact with various targets
Mode of Action
Compounds with similar structures have been reported to inhibit photosynthesis . They may interact with their targets, leading to changes in the normal functioning of the target molecules. More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Compounds with similar structures have been reported to affect photosynthesis . They may inhibit the electron transport chain reaction and its conversion of CO2 to carbohydrate precursors
Pharmacokinetics
Compounds with similar structures have been reported to have a slow absorption and long elimination half-life . More research is needed to understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
Compounds with similar structures have been reported to have antileishmanial and antimalarial activities They may cause changes in the normal functioning of the target molecules, leading to their death
Action Environment
The composition of the water matrix is a key factor for the photofate of similar biocides in various natural waters . More research is needed to understand how environmental factors influence the action of this compound.
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)-4-octylpiperazine typically involves the reaction of 1-(3,4-dichlorophenyl)piperazine with an octyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-4-octylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms or reduction of the piperazine ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms on the phenyl ring, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas and palladium catalysts, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-4-octylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-4-octylpiperazine can be compared with other similar compounds, such as:
1-(3,4-Dichlorophenyl)piperazine: This compound lacks the octyl chain, which may affect its solubility and biological activity.
1-(3,4-Dichlorophenyl)-4-methylpiperazine: The presence of a shorter alkyl chain may result in different pharmacokinetic properties and potency.
1-(3,4-Dichlorophenyl)-4-ethylpiperazine: Similar to the methyl derivative, the ethyl group may influence the compound’s interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-4-octylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28Cl2N2/c1-2-3-4-5-6-7-10-21-11-13-22(14-12-21)16-8-9-17(19)18(20)15-16/h8-9,15H,2-7,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLWNBYEWNAUOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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